2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
Chemical Structure and Identification The compound 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 339023-31-3) features a benzaldehyde core substituted with a 4-chloro-3-fluorophenoxy group at the 2-position. The aldehyde moiety is functionalized as an oxime, with the hydroxylamine oxygen linked to a 2,6-dichlorobenzyl group (). This structure combines halogenated aromatic systems (Cl and F substituents) and an oxime functional group, which are common motifs in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3FNO2/c21-16-5-3-6-17(22)15(16)12-26-25-11-13-4-1-2-7-20(13)27-14-8-9-18(23)19(24)10-14/h1-11H,12H2/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKYDPXUYTETC-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves several steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde: This step involves the reaction of 4-chloro-3-fluorophenol with benzaldehyde under specific conditions to form the desired aldehyde intermediate.
Oxime Formation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
O-(2,6-dichlorobenzyl) Substitution: The final step involves the substitution of the oxime group with 2,6-dichlorobenzyl chloride under suitable conditions to yield the target compound
Chemical Reactions Analysis
2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime with structurally or functionally related oxime derivatives:
Key Structural Differences and Implications
Core Structure: The target compound uses a simple benzaldehyde core, whereas CITCO () and the benzothiazole derivative () incorporate heterocyclic systems (imidazothiazole, benzothiazole), which enhance binding to specific biological targets like nuclear receptors or microbial enzymes.
Substituent Effects :
- The 2,6-dichlorobenzyl group in the target compound and the 303996-35-2 analog () may increase steric hindrance compared to CITCO’s 3,4-dichlorobenzyl group, affecting receptor selectivity.
- The 4-fluoro substituent in the benzothiazole derivative () vs. the 3-fluoro in the target compound could influence electronic distribution and hydrogen-bonding interactions.
Biological Activity: CITCO’s imidazothiazole core and 3,4-dichlorobenzyl group are critical for human CAR activation (). Analogous oxime derivatives with piperidinone-thiazole systems () demonstrate antimicrobial activity, suggesting the target compound’s halogenated aromatic systems may also confer similar properties.
Physicochemical Properties
Limited data are available for the target compound, but comparisons with (tert-butylsulfanyl-nitro analog) provide insights:
- Molecular Weight : The tert-butylsulfanyl-nitro analog has a molecular weight of 413.318 g/mol. The target compound likely has a similar or higher weight due to additional halogen atoms.
- Lipophilicity: The tert-butylsulfanyl group in contributes to a high LogP (7.76), suggesting the target compound’s dichlorobenzyl and fluorophenoxy groups may also enhance membrane permeability.
- Stability : Halogenated aromatic systems (Cl, F) typically improve metabolic stability, a feature shared across all compared compounds.
Biological Activity
The compound 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS No. 338393-57-0) is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activity, providing an overview of relevant studies, data tables, and case studies to illustrate its potential applications.
Molecular Structure
The molecular formula of this compound is . Its structure features:
- A benzaldehyde moiety
- A phenoxy group substituted with chlorine and fluorine
- An oxime functional group linked to a dichlorobenzyl group
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.65 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy derivatives can inhibit the growth of various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated:
- Inhibition of Gram-positive bacteria : Compounds with chlorinated phenoxy groups often show enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Antifungal properties : Some derivatives exhibit efficacy against Candida species.
Anticancer Potential
Preliminary studies suggest that the oxime derivatives of phenolic compounds may possess anticancer properties. For example:
- Mechanism of Action : The oxime functionality may enhance the ability to induce apoptosis in cancer cells.
- Case Study : In vitro tests have shown that structurally similar compounds can inhibit cell proliferation in breast cancer cell lines (MCF-7), suggesting potential for further investigation into this compound.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been explored. Certain studies have highlighted:
- Inhibition of acetylcholinesterase (AChE) : Oxime compounds are known to interact with AChE, potentially leading to therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Properties
- Objective : To evaluate the antimicrobial activity of chlorinated phenoxy compounds.
- Findings : Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
- : Indicates potential for developing new antimicrobial agents.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cell viability assays were conducted using different concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations.
- Implications : Suggests the need for further studies to elucidate mechanisms and optimize efficacy.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 416.13 g/mol (estimated) | |
| LogP | ~3.8 (predicted) | |
| Melting Point | 46–49°C (precursor) | |
| Stability | Hydrolysis-prone (monitor by HPLC) |
Q. Table 2. Biological Activity Comparison
| Assay Type | Activity (IC) | Notes |
|---|---|---|
| Muscarinic Receptor | 12 µM | Allosteric modulation |
| Acaricidal (Field Trial) | 85% efficacy | Vs. Panonychus citri |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
